AC-94149

描述

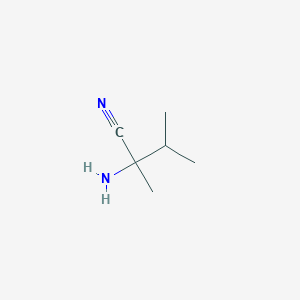

The exact mass of the compound 2-Amino-2,3-dimethylbutanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-amino-2,3-dimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOHBROWLMCZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027759 | |

| Record name | 2-Amino-2,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanenitrile, 2-amino-2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13893-53-3 | |

| Record name | 2-Amino-2,3-dimethylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13893-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2,3-dimethylbutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2-amino-2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-2,3-DIMETHYLBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V56HJZ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of AC-94149 Derived Herbicides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbicides derived from the chemical intermediate AC-94149, identified as 2-amino-2,3-dimethylbutanenitrile, belong to the imidazolinone class of herbicides. This technical guide provides a comprehensive overview of the mechanism of action of three prominent herbicides synthesized from this intermediate: imazamox (B1671737), imazaquin (B1671739), and imazethapyr (B50286). These herbicides are widely used for broad-spectrum weed control in various crops. Their efficacy stems from the targeted inhibition of a key enzyme in the plant's metabolic pathways, leading to cessation of growth and eventual death of susceptible plant species.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action for imidazolinone herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is a critical enzyme in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][2][3] These amino acids are essential building blocks for protein synthesis and are vital for plant growth and development.

The inhibition of ALS by imidazolinone herbicides is a slow-acting process.[4] Following absorption through the roots and foliage, the herbicide translocates to the meristematic tissues where the demand for amino acids is highest.[5] By binding to the ALS enzyme, the herbicide blocks the production of these essential amino acids, which in turn halts protein synthesis and cell division.[6] This leads to a gradual cessation of plant growth, followed by symptoms such as stunting, chlorosis (yellowing), and necrosis (tissue death), ultimately resulting in the death of the susceptible plant.[4][7]

Signaling Pathway Inhibition

The following diagram illustrates the targeted inhibition of the branched-chain amino acid biosynthesis pathway by imidazolinone herbicides.

Caption: Inhibition of Acetolactate Synthase (ALS) by imidazolinone herbicides disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of plant growth and eventual death.

Quantitative Data: Inhibition of Acetolactate Synthase (ALS)

The efficacy of imidazolinone herbicides is quantified by their ability to inhibit the ALS enzyme. This is often expressed as the IC50 value, which is the concentration of the herbicide required to inhibit 50% of the enzyme's activity.

| Herbicide | Plant Species | IC50 Value (µM) | Reference |

| Imazamox | Barnyardgrass (Echinochloa crus-galli) (Susceptible) | 0.8 | [8] |

| Barnyardgrass (Echinochloa crus-galli) (Resistant) | 9.87 | [8] | |

| Imazaquin | Barley (Hordeum vulgare) | 10 (initial), 0.55 (steady-state) | [9] |

| Arabidopsis thaliana | 3.0 (Kiapp) | [10] | |

| Imazethapyr | Red Rice (Oryza spp) | 1.1 - 1.6 | [7] |

| Palmer amaranth (B1665344) (Amaranthus palmeri) (Susceptible) | 1.8 (mg ai. L⁻¹) | [1] | |

| Palmer amaranth (Amaranthus palmeri) (Resistant) | 159.5 (mg ai. L⁻¹) | [1] |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol is a generalized method for determining the in vitro inhibition of ALS by herbicides. Specific details may vary based on the plant source and laboratory conditions.

Objective: To measure the activity of the ALS enzyme in the presence of varying concentrations of an imidazolinone herbicide to determine the IC50 value.

Materials:

-

Fresh young leaf tissue from the target plant species

-

Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10% v/v glycerol, 1 mM DTT, and 5% w/v PVPP)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, containing 20 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine pyrophosphate, and 10 µM FAD)

-

Herbicide stock solutions of known concentrations

-

6 N H2SO4

-

Creatine (B1669601) solution (0.5% w/v)

-

α-naphthol solution (5% w/v in 2.5 N NaOH)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh leaf tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain the assay buffer, a specific concentration of the herbicide (or a control with no herbicide), and the enzyme extract.

-

Pre-incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the assay buffer).

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at the controlled temperature.

-

Stop the reaction by adding 6 N H2SO4. This also initiates the decarboxylation of the product, acetolactate, to acetoin (B143602).

-

Incubate the stopped reaction at a higher temperature (e.g., 60°C) for a period (e.g., 15 minutes) to ensure complete conversion to acetoin.

-

-

Colorimetric Detection:

-

Add the creatine solution followed by the α-naphthol solution to each reaction tube. This will react with acetoin to produce a colored complex.

-

Incubate at room temperature or a slightly elevated temperature for a set time (e.g., 15-30 minutes) to allow for color development.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 525 nm) using a spectrophotometer or microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control (no herbicide).

-

Plot the percentage of inhibition against the logarithm of the herbicide concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Measurement of Branched-Chain Amino Acid Levels in Plant Tissue

This protocol outlines a general method for quantifying the in vivo effect of imidazolinone herbicides on the biosynthesis of branched-chain amino acids.

Objective: To measure the levels of valine, leucine, and isoleucine in plant tissues following treatment with an imidazolinone herbicide.

Materials:

-

Plant material (treated with herbicide and untreated controls)

-

Extraction solvent (e.g., 80% methanol)

-

Internal standard (e.g., norvaline)

-

Derivatization agent (e.g., AccQ-Tag™ or similar)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., fluorescence or mass spectrometry)

Procedure:

-

Sample Preparation:

-

Harvest plant tissue at specific time points after herbicide application.

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

-

Extraction:

-

Extract the amino acids from the powdered tissue using a suitable solvent (e.g., 80% methanol) containing a known amount of an internal standard.

-

Vortex or sonicate the mixture to ensure thorough extraction.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant containing the amino acids.

-

-

Derivatization:

-

Derivatize the amino acids in the extract using a suitable agent to make them detectable by the chosen analytical method (e.g., fluorescence detection). Follow the manufacturer's protocol for the derivatization reagent.

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system.

-

Separate the amino acids using a gradient elution program with a suitable mobile phase.

-

Detect and quantify the derivatized amino acids based on their retention times and peak areas compared to known standards.

-

-

Data Analysis:

-

Calculate the concentration of valine, leucine, and isoleucine in the plant tissue, normalized to the internal standard and the fresh weight of the tissue.

-

Compare the amino acid levels in the herbicide-treated plants to the untreated control plants to determine the effect of the herbicide on their biosynthesis.

-

Conclusion

Herbicides derived from the this compound intermediate are potent inhibitors of the acetolactate synthase enzyme. By disrupting the biosynthesis of essential branched-chain amino acids, these imidazolinone herbicides effectively control a wide range of weed species. The detailed understanding of their mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for the continued development of effective and selective weed management strategies and for managing the evolution of herbicide resistance in weed populations.

References

- 1. A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of acetolactate synthase (ALS) tolerance to imazethapyr in red rice ecotypes (Oryza spp) and imidazolinone tolerant/ resistant rice (Oryza sativa) varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Trp-574-Leu mutation in acetolactate synthase confers imazamox resistance in barnyardgrass (Echinochloa crus-galli) from China | Weed Science | Cambridge Core [cambridge.org]

- 9. New aspects on inhibition of plant acetolactate synthase by chlorsulfuron and imazaquin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

AC-94149: A Comprehensive Technical Guide on Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-94149, chemically known as 2-Amino-2,3-dimethylbutyronitrile, is a nitrile compound that has garnered attention primarily as a key intermediate in the synthesis of agrochemicals.[1][2] While its application in drug development is not well-documented in publicly available literature, its chemical properties and structure provide a basis for potential derivatization and exploration in medicinal chemistry. This technical guide provides a detailed overview of the chemical properties, structure elucidation, and synthesis of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with the molecular formula C₆H₁₂N₂.[3] A comprehensive summary of its chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-2,3-dimethylbutanenitrile | PubChem |

| Synonyms | This compound, 2-Amino-2,3-dimethylbutyronitrile | [3] |

| CAS Number | 13893-53-3 | [3] |

| Molecular Formula | C₆H₁₂N₂ | [3] |

| Molecular Weight | 112.17 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | ECHEMI |

| Boiling Point | 173.5 °C at 760 mmHg | LookChem |

| Density | 0.896 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Slightly soluble in Chloroform, Methanol | ChemicalBook |

| pKa | 5.18 ± 0.25 (Predicted) | ChemicalBook |

| LogP | 0.7 at 23℃ and pH 6.1-10.5 | ChemicalBook |

Structure Elucidation

Spectroscopic Data

-

¹³C NMR Spectroscopy: The presence of distinct carbon environments in the molecule can be confirmed by ¹³C NMR.

-

FTIR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the amine (N-H stretching), nitrile (C≡N stretching), and alkane (C-H stretching) functional groups.

The logical workflow for structure elucidation based on spectroscopic data is illustrated in the following diagram.

Experimental Protocols

Synthesis of 2-Amino-2,3-dimethylbutyronitrile

A common method for the synthesis of 2-Amino-2,3-dimethylbutyronitrile is the Strecker amino acid synthesis. A detailed protocol is as follows:

Materials:

-

3-Methyl-2-butanone (isopropyl methyl ketone)

-

Sodium cyanide (NaCN)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Ammonia (B1221849) solution (concentrated)

-

Methanol

-

Water

-

Dichloromethane

Procedure:

-

In a well-ventilated fume hood, dissolve sodium cyanide and ammonium chloride in a mixture of water and methanol.

-

To this solution, add a concentrated ammonia solution.

-

Cool the mixture in an ice bath and add 3-Methyl-2-butanone dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure 2-Amino-2,3-dimethylbutyronitrile.

The synthesis workflow is depicted in the diagram below.

Biological Activity and Applications

The primary documented application of this compound is as a chemical intermediate in the synthesis of imidazolinone herbicides.[1] These herbicides are known for their broad-spectrum activity and environmental safety.[4] The conversion of 2-Amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide, a key step in herbicide synthesis, can be achieved through enzymatic hydration using nitrile hydratase from various microorganisms like Rhodococcus qingshengii.[5][6]

While some sources suggest potential applications in the pharmaceutical industry and as a precursor for other bioactive compounds, specific details on its mechanism of action, biological targets, or involvement in signaling pathways in a therapeutic context are not available in the public domain.[7][] The current body of evidence points to its utility in agrochemical manufacturing rather than as a direct therapeutic agent.

The relationship of this compound to its downstream herbicidal products is shown below.

Conclusion

This compound, or 2-Amino-2,3-dimethylbutyronitrile, is a well-characterized chemical compound with established physical and chemical properties. Its structure has been elucidated through standard spectroscopic methods, and its synthesis is achievable via established organic chemistry protocols like the Strecker synthesis. At present, its primary and well-documented role is in the agrochemical industry as a crucial intermediate for the production of imidazolinone herbicides. For professionals in drug development, while this compound itself does not have known therapeutic applications, its structure presents a scaffold that could be explored for the synthesis of novel bioactive molecules. Further research would be necessary to determine any potential pharmacological activity.

References

- 1. 2-Amino-2,3-dimethylbutyronitrile | 13893-53-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-2,3-dimethylbutyronitrile | C6H12N2 | CID 94355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. High-Level Expression of Nitrile Hydratase in Escherichia coli for 2-Amino-2,3-Dimethylbutyramide Synthesis [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-2,3-dimethylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of 2-Amino-2,3-dimethylbutyronitrile, an important intermediate in the production of agrochemicals and a potential building block in pharmaceutical development. This document details the primary synthetic route, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction and Discovery

2-Amino-2,3-dimethylbutyronitrile, with the CAS number 13893-53-3, is a valuable precursor, notably for the synthesis of imidazolinone herbicides. Its discovery is intrinsically linked to the development of the Strecker amino acid synthesis , a fundamental reaction in organic chemistry first reported by Adolph Strecker in 1850.[1] The Strecker synthesis provides a straightforward method for producing α-aminonitriles from aldehydes or ketones, ammonia (B1221849), and a cyanide source.

While the Strecker synthesis has a long history, the first specific synthesis of 2-Amino-2,3-dimethylbutyronitrile from 3-methyl-2-butanone (B44728) (methyl isopropyl ketone) was reported in a 1994 publication from the Northwest University's journal.[2] This adaptation of the classical Strecker reaction opened a viable pathway for the industrial production of this key intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-2,3-dimethylbutyronitrile is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂N₂ |

| Molecular Weight | 112.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 85-87 °C at 0.94 kPa |

| Density | ~0.896 g/cm³ |

| Solubility | Slightly soluble in water; miscible with ether and ethanol |

Synthesis of 2-Amino-2,3-dimethylbutyronitrile via Strecker Synthesis

The most common and industrially relevant method for the synthesis of 2-Amino-2,3-dimethylbutyronitrile is the Strecker synthesis, starting from 3-methyl-2-butanone.

Reaction Mechanism

The Strecker synthesis of 2-Amino-2,3-dimethylbutyronitrile proceeds in two main conceptual steps:

-

Imine Formation: 3-Methyl-2-butanone reacts with ammonia to form an imine intermediate. This reaction is typically catalyzed by the presence of an ammonium (B1175870) salt, such as ammonium chloride.

-

Cyanide Addition: A cyanide source, such as sodium cyanide or potassium cyanide, then attacks the electrophilic carbon of the imine, leading to the formation of the final product, 2-Amino-2,3-dimethylbutyronitrile.

Quantitative Data

The following table summarizes typical quantitative data for the Strecker synthesis of 2-Amino-2,3-dimethylbutyronitrile.

| Parameter | Value | Reference |

| Yield | 90% | [2] |

| Purity | 95% | [2] |

| Reaction Time | 4-6 hours | [3] |

| Reaction Temp. | < 30 °C | [3] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 2-Amino-2,3-dimethylbutyronitrile based on literature procedures.[2][3]

Materials and Reagents

-

3-Methyl-2-butanone (Methyl Isopropyl Ketone)

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

Concentrated Ammonia Solution (NH₄OH)

-

Benzyltriethylammonium Chloride (Phase Transfer Catalyst)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Synthesis Procedure

Detailed Steps:

-

In a reaction flask, add sodium cyanide, water, and concentrated ammonia solution. Stir at room temperature until the sodium cyanide is completely dissolved.[3]

-

To this solution, add ammonium chloride and a catalytic amount of benzyltriethylammonium chloride.[3]

-

Under continuous stirring, add 3-methyl-2-butanone dropwise. The rate of addition should be controlled to maintain the reaction temperature below 30°C.[3]

-

After the addition is complete, continue to stir the mixture at room temperature for 4-6 hours.[3]

-

Allow the reaction mixture to stand, leading to the separation of the organic and aqueous layers. Separate the two layers.[3]

-

Extract the aqueous layer twice with dichloromethane.[3]

-

Combine all the organic phases and dry over anhydrous sodium sulfate.[3]

-

Filter the dried organic solution and remove the dichloromethane by distillation at atmospheric pressure.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 85-87°C/0.94 kPa to yield pure 2-Amino-2,3-dimethylbutyronitrile.

Conclusion

The Strecker synthesis provides an efficient and well-established method for the production of 2-Amino-2,3-dimethylbutyronitrile from readily available starting materials. This technical guide has outlined the historical context, key physicochemical properties, a detailed reaction mechanism, and a practical experimental protocol with relevant quantitative data. This information is intended to serve as a valuable resource for researchers and professionals in the fields of agrochemical and pharmaceutical development.

References

The Pivotal Role of AC-94149 in the Synthesis of Imidazolinone Herbicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

AC-94149, chemically identified as 2-amino-2,3-dimethylbutyronitrile, serves as a critical intermediate in the chemical synthesis of several widely used imidazolinone herbicides. This technical document provides an in-depth analysis of the function of this compound and its derivatives in the production of these essential agricultural chemicals. It includes detailed experimental methodologies, quantitative data, and visual representations of the synthetic pathways.

The Mechanism of Action of Imidazolinone Herbicides

Imidazolinone herbicides are recognized for their efficacy against a broad spectrum of weed species. Their herbicidal activity stems from the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is also known as acetolactate synthase (ALS).[1][2] This enzyme plays a vital role in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—within plants.[1][2] By disrupting this essential metabolic pathway, the herbicides induce a deficiency of these amino acids, leading to the cessation of plant growth and eventual death. Notably, the AHAS enzyme is absent in mammals, a factor that contributes to the low mammalian toxicity profile of this class of herbicides.[3]

Synthesis and Conversion of this compound

The synthesis of this compound (2-amino-2,3-dimethylbutyronitrile) originates from methyl isopropyl ketone, which undergoes a reaction with sodium cyanide and ammonium (B1175870) chloride in an aqueous ammonia (B1221849) solution.[4][5]

For the synthesis of many imidazolinone herbicides, the nitrile group of this compound must first be hydrolyzed to an amide, yielding 2-amino-2,3-dimethylbutyramide (B41022). This transformation can be accomplished through both chemical and enzymatic routes.

Chemical Hydrolysis

A prevalent method for this conversion involves the treatment of 2-amino-2,3-dimethylbutyronitrile with concentrated sulfuric acid, followed by a neutralization step using ammonium hydroxide (B78521).[4][6]

Enzymatic Hydrolysis

In line with the principles of green chemistry, an alternative and more environmentally sustainable approach employs nitrile hydratase enzymes. These biocatalysts, often derived from microorganisms such as Rhodococcus boritolerans, facilitate the hydration of the nitrile to the corresponding amide.[7][8] This enzymatic method is characterized by its high yields and purity, achieved under mild reaction conditions.[6][9]

The Core Role of this compound Derivatives in Herbicide Synthesis

The amide derivative of this compound, 2-amino-2,3-dimethylbutyramide, is a fundamental building block in the construction of the imidazolinone heterocyclic core. This is achieved through a condensation reaction with a substituted pyridine-2,3-dicarboxylic acid derivative, which can be in the form of an anhydride (B1165640) or an ester.

Imazethapyr (B50286) Synthesis

The synthesis of imazethapyr can be achieved by reacting 5-ethyl-2,3-pyridinedicarboxylic anhydride with either 2-amino-2,3-dimethylbutyronitrile or 2-amino-2,3-dimethylbutyramide. A patented process describes the reaction of the anhydride with the nitrile to form an intermediate that is subsequently hydrolyzed and cyclized to produce imazethapyr.[10] An alternative strategy involves the direct condensation of 5-ethyl-2,3-pyridinedicarboxylic acid diethyl ester with 2-amino-2,3-dimethylbutyramide, a reaction that is catalyzed by a base such as sodium methoxide (B1231860).[11]

Imazamox (B1671737) Synthesis

The production of imazamox is carried out through the reaction of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester with (±)-2-amino-2,3-dimethylbutyramide. This condensation is conducted in the presence of a strong base, typically sodium or potassium tert-butoxide.[12]

Imazaquin (B1671739) Synthesis

For the synthesis of imazaquin, 2-amino-2,3-dimethylbutyramide is reacted with quinoline-2,3-dicarboxylic anhydride. The resulting intermediate undergoes a base-catalyzed cyclization, commonly with sodium hydroxide, to yield the final imazaquin product.[4]

Quantitative Data Summary

Table 1: Synthesis of 2-Amino-2,3-dimethylbutyramide from this compound

| Method | Reagents | Key Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Chemical | 2-amino-2,3-dimethylbutyronitrile, conc. H₂SO₄, conc. NH₄OH | Temperature < 25°C during H₂SO₄ addition, then 100°C for 1h | 81.7 - 91 | Not Specified | [4][6] |

| Enzymatic | 2-amino-2,3-dimethylbutyronitrile, Rhodococcus boritolerans CCTCC M 208108 | Biphasic system (n-hexane/water), 10°C | 91 | Not Specified | [7] |

| Microbiological | 2-amino-2,3-dimethylbutyronitrile, Nocardia globerula CCTCC NO: M209214 | pH 6.0-10.0, 20-40°C | 90.5 | 98.5 |[9] |

Table 2: Synthesis of Imazethapyr

| Method | Reactants | Catalyst/Base | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Continuous Synthesis | 5-ethylpyridine-2,3-carboxylic acid diethyl ester, 2-amino-2,3-dimethylbutyramide | Sodium methoxide | Toluene | 75 - 85 | 97 | [11] |

| Batch Synthesis | 5-ethylpyridine-2,3-dicarboxylic acid, 2-amino-2,3-dimethylbutanamide | Potassium ethoxide | Chlorobenzene | 90.8 | 98.7 | [13] |

| Anhydride Route | 5-ethyl-2,3-pyridinedicarboxylic anhydride, 2-amino-2,3-dimethylbutyronitrile | - | Not Specified | Satisfactory | Not Specified |[10] |

Table 3: Synthesis of Imazamox

| Reactants | Base | Solvent | Yield (%) | Reference |

|---|

| 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester, (±)-2-amino-2,3-dimethylbutyramide | Sodium or Potassium tert-butoxide | Toluene or Xylene | 72.1 |[12] |

Table 4: Synthesis of Imazaquin

| Reactants | Base | Solvent | Yield (%) | Reference |

|---|

| 2-amino-2,3-dimethylbutyramide, quinoline-2,3-dicarboxylic anhydride | Sodium hydroxide (for cyclization) | Acetonitrile | 82 |[4] |

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis of 2-amino-2,3-dimethylbutyramide[4]

-

In a cooled reaction vessel, add 0.1 mol of 2-amino-2,3-dimethylbutyronitrile dropwise to 29.7 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 25°C.

-

Gradually heat the reaction mixture to 100°C and hold at this temperature for 1 hour to facilitate the hydrolysis of the nitrile group.

-

After cooling the reaction mixture, slowly introduce 85 mL of concentrated ammonium hydroxide, carefully controlling the temperature to not exceed 75°C.

-

Extract the aqueous solution with dichloroethane to recover the product.

-

Dry the combined organic phases, remove the solvent under reduced pressure, and recrystallize the crude product to obtain pure 2-amino-2,3-dimethylbutyramide.

Protocol 2: Continuous Flow Synthesis of Imazethapyr[11]

-

Prepare a solution of 2-amino-2,3-dimethylbutyramide and sodium methoxide in toluene, with a suggested weight ratio of 50:1 (amide:methoxide).

-

Separately, prepare a solution of 5-ethylpyridine-2,3-carboxylic acid diethyl ester in toluene.

-

Utilizing volumetric pumps, continuously feed both solutions into a heated reactor. A suggested weight ratio for the feed is 100:51 (ester solution:amide solution).

-

Maintain the internal temperature of the reactor at 55°C and a residence time of 12 hours.

-

The effluent from the reactor is directed to a continuous extraction unit, where it is washed first with water, followed by an acidic aqueous solution (hydrochloric acid) to achieve a pH of 5 in the aqueous phase.

-

The organic phase is then separated and fed into a thin-film evaporator to remove the toluene, yielding the crude imazethapyr product.

Protocol 3: Synthesis of Imazaquin[4]

-

Dissolve 40 g of 2-amino-2,3-dimethylbutyramide in 500 mL of acetonitrile.

-

To this solution, add 60 g of quinoline-2,3-dicarboxylic anhydride.

-

Heat the reaction mixture to a temperature of 50-60°C for a duration of 2 hours.

-

Allow the mixture to cool to ambient temperature and collect the precipitated solid intermediate by filtration.

-

Dissolve the isolated solid in 435 mL of a 1.5 mol/L aqueous sodium hydroxide solution.

-

Heat this solution to 80-85°C for 2 hours to induce cyclization.

-

Isolate the resulting imidazolinic acid product from the reaction mixture.

Visual Representations of Synthetic and Biological Pathways

Caption: General synthesis pathway from starting materials to imidazolinone herbicides via this compound.

Caption: Experimental workflow for the continuous synthesis of Imazethapyr.

Caption: Signaling pathway illustrating the mechanism of action of imidazolinone herbicides.

References

- 1. repository.rit.edu [repository.rit.edu]

- 2. Imidazolinone-tolerant crops: history, current status and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]

- 10. CN102453022B - Method for preparing imazethapyr - Google Patents [patents.google.com]

- 11. CN103524485A - Method for continuously synthesizing imazethapyr - Google Patents [patents.google.com]

- 12. RU2707043C1 - Method of producing imazamox herbicide - Google Patents [patents.google.com]

- 13. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]

Foundational Research on 2-Amino-2,3-dimethylbutyronitrile (CAS 13893-53-3): A Technical Guide to its Enzymatic Conversion

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth guide to the foundational research surrounding CAS 13893-53-3, chemically identified as 2-Amino-2,3-dimethylbutyronitrile (ADBN). The primary focus of research on this compound is its role as a key precursor in the biocatalytic synthesis of 2-amino-2,3-dimethylbutyramide (B41022) (ADBA), a significant intermediate in the production of imidazolinone herbicides. This document summarizes the core quantitative data from pivotal studies, details the experimental protocols for its enzymatic conversion, and visualizes the key pathways and workflows.

Core Concepts and Applications

2-Amino-2,3-dimethylbutyronitrile is a nitrile intermediate primarily utilized in the agrochemical and pharmaceutical industries.[] Its principal application lies in its enzymatic hydration to ADBA, a reaction catalyzed by the enzyme nitrile hydratase (NHase).[2][3] This biocatalytic route is favored for its high efficiency and specificity under mild reaction conditions, offering a green chemistry alternative to traditional chemical synthesis methods.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on the enzymatic conversion of ADBN to ADBA. These studies primarily utilize whole-cell biocatalysts from Rhodococcus species, which are known to harbor cyanide-resistant nitrile hydratases.[2][5]

Table 1: Optimized Reaction Conditions for ADBA Production

| Parameter | Rhodococcus boritolerans CCTCC M 208108 | Rhodococcus qingshengii |

| Reaction System | n-hexane/water biphasic system (30/70 v/v) | Aqueous system |

| Temperature | 10°C | 10°C |

| pH | 9.3 (initial) | Not specified |

| Substrate Conc. | Fed-batch | Not specified |

| Biocatalyst | Whole cells | Whole cells |

| Reference | [2] | [] |

Table 2: Performance Metrics of Enzymatic ADBA Synthesis

| Metric | Rhodococcus boritolerans CCTCC M 208108 | Rhodococcus qingshengii |

| Product Concentration | 50 g/L | 33.8 g/L |

| Yield | 91% | 84.5% |

| Catalyst Productivity | 6.3 g product/g catalyst (initial) | Not specified |

| Catalyst Reusability | At least twice | Not specified |

| Reference | [2] | [] |

Experimental Protocols

This section details the methodologies for key experiments in the study of ADBN conversion.

Microbial Cultivation and Whole-Cell Biocatalyst Preparation

A common protocol for preparing the whole-cell biocatalyst involves the cultivation of a suitable microorganism, such as Rhodococcus boritolerans or Rhodococcus erythropolis.

-

Microorganism and Culture Conditions : Rhodococcus erythropolis can be maintained on a nutrient agar (B569324) medium. A seed culture is prepared by inoculating a single colony into a nutrient medium and incubating at 25°C for 24 hours on a rotary shaker. This seed culture is then transferred to a larger production medium and grown for 60 hours at 25°C.[6]

-

Cell Harvesting : After cultivation, the microbial cells are harvested by centrifugation. The cell pellet is washed with a suitable buffer (e.g., phosphate (B84403) buffer) to remove residual medium components.[7] The resulting wet cell mass is then used as the whole-cell biocatalyst for the hydration reaction.

Enzymatic Hydration of 2-Amino-2,3-dimethylbutyronitrile (ADBN)

The enzymatic conversion of ADBN to ADBA is typically carried out in a batch or fed-batch reactor.

-

Reaction Setup : The reaction mixture contains the whole-cell biocatalyst suspended in a buffer solution (e.g., phosphate buffer, pH 7.0). The substrate, ADBN, is then added to the reaction mixture. For biphasic systems, an organic solvent such as n-hexane is added.[2]

-

Reaction Conditions : The reaction is conducted at a controlled temperature, often around 10°C, to minimize the inhibition of the nitrile hydratase by cyanide, which can be liberated from the ADBN substrate.[2] The pH of the reaction is also a critical parameter and is typically maintained in the neutral to slightly alkaline range.[2][6]

-

Monitoring and Analysis : The progress of the reaction is monitored by taking samples at regular intervals and analyzing the concentrations of the substrate (ADBN) and the product (ADBA). This is often done using techniques such as gas chromatography or high-performance liquid chromatography (HPLC).

Nitrile Hydratase Activity Assay

The activity of the nitrile hydratase enzyme is a key parameter to measure.

-

Assay Principle : The assay measures the rate at which the enzyme converts a nitrile substrate to its corresponding amide.

-

Procedure : A known amount of the whole-cell biocatalyst or a cell-free extract is added to a buffered solution containing a specific concentration of the nitrile substrate. The reaction is allowed to proceed for a defined period under controlled temperature and pH. The reaction is then stopped, typically by adding an acid, and the amount of amide produced is quantified.[6][8][9] One unit of nitrile hydratase activity is often defined as the amount of enzyme that produces 1 µmol of amide per minute under the specified assay conditions.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the core processes involved in the foundational research of CAS 13893-53-3.

Caption: Enzymatic hydration of ADBN to ADBA by nitrile hydratase.

Caption: General experimental workflow for ADBN conversion.

Conclusion

The foundational research on CAS 13893-53-3, 2-Amino-2,3-dimethylbutyronitrile, is centered on its efficient and environmentally friendly enzymatic conversion to 2-amino-2,3-dimethylbutyramide. The use of whole-cell biocatalysts, particularly from cyanide-resistant Rhodococcus strains, has demonstrated high yields and product concentrations under optimized conditions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and related biocatalytic processes. Further research may focus on enzyme engineering to enhance catalytic efficiency and stability, as well as process optimization for industrial-scale production.

References

- 2. Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide in a biphasic system via an easily prepared whole-cell biocatalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile hydratase of Rhodococcus erythropolis: characterization of the enzyme and the use of whole cells for biotransformation of nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]

- 8. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and characterization of nitrile hydratase of mutant 4D of Rhodococcus rhodochrous PA-34 - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-Amino-2,3-dimethylbutyronitrile

An In-depth Technical Guide to 2-Amino-2,3-dimethylbutyronitrile as a Chiral Ligand Precursor

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-2,3-dimethylbutyronitrile, a versatile chiral building block. The document details its physicochemical properties, synthesis, and chiral resolution. It further explores its potential as a precursor for various classes of chiral ligands used in asymmetric catalysis, providing detailed hypothetical, yet chemically robust, protocols for the synthesis of these valuable molecules.

2-Amino-2,3-dimethylbutyronitrile, also known as α-amino-isovaleronitrile, is a valuable synthetic intermediate characterized by a quaternary chiral center.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13893-53-3 | [1][2] |

| Molecular Formula | C₆H₁₂N₂ | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 43 °C | [2] |

| Density | 0.896 ± 0.06 g/cm³ (Predicted) | [2] |

| Vapor Pressure | 1.26 mmHg at 25°C | [1] |

| pKa | 5.18 ± 0.25 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, Methanol | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Chiral Resolution

The standard synthesis of 2-amino-2,3-dimethylbutyronitrile proceeds via a Strecker-type reaction. The resulting racemic mixture can be resolved to yield enantiopure aminonitriles, which are critical for the synthesis of chiral ligands.

Experimental Protocol: Synthesis of Racemic 2-Amino-2,3-dimethylbutyronitrile[1]

-

Reaction Setup : To a suitable reaction flask, add sodium cyanide, water, and concentrated ammonia. Stir at room temperature until the sodium cyanide is completely dissolved.

-

Reagent Addition : Add ammonium (B1175870) chloride (NH₄Cl) and a phase transfer catalyst such as benzyltriethylammonium chloride.

-

Strecker Reaction : While stirring, add methyl isopropyl ketone dropwise. Maintain the reaction temperature below 30°C during the addition.

-

Reaction Completion : After the addition is complete, continue stirring at room temperature for 4-6 hours.

-

Work-up : Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase. Extract the aqueous phase twice with dichloromethane.

-

Isolation : Combine all organic phases and dry over anhydrous sodium sulfate. Filter the solution and distill the filtrate under atmospheric pressure to recover the dichloromethane.

-

Purification : Evaporate any residual unreacted methyl isopropyl ketone and then perform vacuum distillation, collecting the fraction at 85–87°C / 0.94 kPa to yield the final product.

Experimental Protocol: Chiral Resolution[3]

-

Salt Formation : Prepare an ice-cold solution of L-(+)-tartaric acid in water. Slowly add the racemic 2-amino-2,3-dimethylbutyronitrile to this solution while maintaining the cold temperature.

-

Precipitation : A precipitate of the diastereomeric tartrate salt will form. Collect this solid by filtration.

-

Washing : Wash the collected precipitate with a small amount of ice-cold water and air dry. This isolates one diastereomeric salt.

-

Isolation of Enantiomer : Treat the filtrate from step 2 with concentrated ammonia. Extract the aqueous solution three times with diethyl ether.

-

Purification : Combine the ether extracts, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure to yield enantiomerically enriched (-)-2-amino-2,3-dimethylbutyronitrile.

References

Preliminary Investigation of AC-94149: From Chemical Intermediate to Biological Application

An In-depth Technical Guide for Researchers and Chemical Development Professionals

Introduction

Initial inquiries into the biological activity of AC-94149 for drug development have revealed a case of mistaken identity. Comprehensive searches across chemical and patent databases have conclusively identified this compound as an alternative name for the chemical compound 2-amino-2,3-dimethylbutyronitrile .[1][2][3][4] This compound is not a therapeutic agent but rather a crucial intermediate in the synthesis of a class of herbicides.[4][5] This guide, therefore, pivots from a pharmaceutical focus to a detailed examination of this compound's established role in agrochemical production, providing valuable insights for researchers and professionals in chemical synthesis and herbicide development.

Chemical Identity and Properties

This compound, or 2-amino-2,3-dimethylbutyronitrile, is a substituted nitro compound with the chemical formula C6H12N2.[2] Its primary application lies in its function as a precursor for various imidazolinone herbicides.[4] The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value | Source |

| Common Name | 2-amino-2,3-dimethylbutyronitrile | [2][4] |

| Synonym | This compound | [2][5] |

| CAS Number | 13893-53-3 | [2][4] |

| Molecular Formula | C6H12N2 | [2] |

| Primary Use | Intermediate in herbicide synthesis | [4][5] |

| Herbicide Class | Imidazolinone Herbicides | [4] |

Role in Herbicide Synthesis

This compound is a key building block in the manufacturing process of imidazolinone herbicides.[4] These herbicides are widely used in agriculture to control a broad spectrum of weeds. The general synthetic pathway involves the reaction of 2-amino-2,3-dimethylbutyronitrile with other chemical precursors to form the characteristic imidazolinone ring structure.

Biological Activity of Imidazolinone Herbicides

While this compound itself does not have a direct biological application, the end-products of its synthesis, the imidazolinone herbicides, exhibit potent biological activity in plants. Their mechanism of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicides prevent the synthesis of essential proteins, leading to the death of susceptible plants. This specific mode of action is what makes them effective as selective herbicides.

Experimental Protocols

Detailed experimental protocols for the synthesis of imidazolinone herbicides from this compound are proprietary to the manufacturers and are not publicly available. However, a general experimental workflow for evaluating the efficacy of the resulting herbicides would typically involve the following stages:

-

In Vitro Enzyme Assay:

-

Objective: To determine the inhibitory activity of the synthesized herbicide on the AHAS enzyme.

-

Methodology: The AHAS enzyme is isolated and purified from a target plant species. The enzyme activity is measured in the presence and absence of varying concentrations of the herbicide. The IC50 value (the concentration of herbicide required to inhibit 50% of the enzyme activity) is then calculated.

-

-

Whole Plant Bioassay:

-

Objective: To assess the herbicidal efficacy on target weed species and crop safety.

-

Methodology: Seeds of various weed and crop species are planted in a controlled environment (greenhouse). At a specific growth stage, the plants are treated with different doses of the herbicide formulation. The level of weed control and crop injury is evaluated at set time points after treatment.

-

References

Core Characteristics of Imidazolinone Herbicides: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental characteristics of imidazolinone herbicides. It covers their mechanism of action, chemical properties, and the experimental protocols used to evaluate their efficacy and environmental fate.

Introduction to Imidazolinone Herbicides

The imidazolinones are a major class of herbicides discovered in the 1970s, widely used for the selective pre- and post-emergence control of a broad spectrum of annual and perennial grass and broadleaf weeds.[1][2] Their chemical backbone consists of an imidazolinone ring with an attached carboxylic acid group; variations in the appended ring structure (e.g., pyridine, quinoline, or benzene) differentiate the various active ingredients within the class.[3] This structural diversity influences their herbicidal activity, crop selectivity, and environmental behavior.[1]

Mechanism of Action

Imidazolinone herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5][6] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[3][7] As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to a cessation of cell division and growth, primarily in the meristematic tissues of susceptible plants.[7] The death of the plant is slow, often taking several weeks, with initial symptoms appearing at the growing points.[7] The specificity of this mode of action is a key advantage, as the AHAS enzyme is not present in animals, contributing to the low mammalian toxicity of this herbicide class.[8][9]

The signaling pathway for the herbicidal action of imidazolinones is depicted below.

Caption: Mode of action of imidazolinone herbicides.

Physicochemical Properties

The environmental fate and efficacy of imidazolinone herbicides are dictated by their physicochemical properties. These herbicides are weak acids, and their behavior, particularly soil sorption and mobility, is highly dependent on soil pH.[8][10] The key physicochemical properties for several common imidazolinone herbicides are summarized in the table below.

| Property | Imazapyr | Imazapic | Imazethapyr | Imazamox | Imazaquin | Imazamethabenz-methyl |

| Molecular Weight ( g/mol ) | 261.28[4] | 275.30[11] | 289.33[7] | 305.33[12] | 311.33[13] | 288.3 (para) / 288.3 (meta)[14][15] |

| Water Solubility (mg/L) | 11,272 (25°C)[10] | 2,200 (25°C)[16] | 1,400 (25°C)[17] | 4,160 (20°C)[12][18] | 60 (25°C)[19][20] | 1,370 (para) / 850 (meta) at 20°C |

| Melting Point (°C) | 169-171[21] | 204-206[11] | 169-173[17] | 165.5-167.2[6] | 219-224 (decomposes)[3][19] | 143-151 (para)[14] |

| Vapor Pressure (Pa) | <2.66 x 10⁻⁶ (25°C) | <8.53 x 10⁻⁷ (25°C) | <1.33 x 10⁻⁶ (60°C) | <1.33 x 10⁻⁵ (25°C)[6] | <2.66 x 10⁻⁶ (25°C) | 1.1 x 10⁻⁵ (para) / 3.3 x 10⁻⁵ (meta) at 25°C |

| pKa | 3.8[8] | ~3.9 | 2.1, 3.9[7] | 2.3, 3.3, 10.8[18] | 3.8[19] | - |

| Log P (octanol/water) | 1.3 (pH 7) | 0.393 (pH 4-6)[11] | 1.49 (pH 7)[7] | 0.73[18] | 2.2 (pH 7)[19] | 1.96 (para) / 2.05 (meta) |

| Soil Half-life (days) | 25-141[10] | 7-150 (typically ~120)[16] | 60-90 | 27-65[9] | ~60[3] | 30-60 |

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay (In Vivo)

This protocol provides a method for determining the inhibitory effect of imidazolinones on ALS activity within living plant tissue. The assay relies on the accumulation of acetolactate, the substrate for the subsequent enzyme in the pathway, which is inhibited by a chemical agent.

Methodology:

-

Plant Material: Grow susceptible weed or crop species under controlled greenhouse conditions to a specified growth stage (e.g., 3-4 true leaves).

-

Herbicide Application: Treat plants with a range of imidazolinone herbicide concentrations. Include an untreated control group.

-

Inhibitor Application: At a set time post-herbicide treatment, apply 1,1-cyclopropanedicarboxylic acid (CPCA) via foliar spray. CPCA inhibits ketol-acid reductoisomerase, the enzyme that consumes acetolactate, causing it to accumulate.[22]

-

Tissue Harvest: After a defined incubation period (e.g., 6-24 hours) following CPCA application, harvest leaf tissue from both treated and control plants.[23]

-

Extraction: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder. Extract the acetolactate by homogenizing the tissue in a suitable buffer.

-

Decarboxylation: Transfer the extract to a new tube and add sulfuric acid. Heat the mixture in a water bath (e.g., 60°C for 30 minutes) to convert acetolactate to acetoin (B143602).

-

Colorimetric Reaction: Add creatine (B1669601) and α-naphthol solutions to the mixture and incubate at room temperature to allow for color development. The acetoin reacts with these reagents to form a colored complex.[24]

-

Quantification: Measure the absorbance of the solution at 525 nm using a spectrophotometer.[24]

-

Data Analysis: Calculate the concentration of acetoin based on a standard curve. Express ALS activity as the amount of acetolactate accumulated per unit of time per gram of tissue. Determine the I₅₀ value (the concentration of herbicide required to inhibit ALS activity by 50%).[23]

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol outlines a standard method for assessing the herbicidal efficacy of imidazolinones on target weed species under controlled conditions.

Methodology:

-

Seed Germination: Germinate seeds of the target weed species and a known susceptible standard population in petri dishes or germination trays with appropriate substrate and environmental conditions (light, temperature).[25]

-

Transplanting: Once seedlings reach a uniform size (e.g., cotyledon to first true leaf stage), transplant them into individual pots filled with a standardized potting medium.[25]

-

Acclimatization: Allow plants to establish in the greenhouse for a set period until they reach the desired growth stage for treatment (e.g., 3-4 leaf stage).

-

Herbicide Application: Prepare a series of herbicide dilutions to create a dose-response curve. Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.[1] Include an untreated control.

-

Evaluation: Place the treated plants back in the greenhouse. Evaluate herbicidal injury at set time intervals (e.g., 7, 14, and 21 days after treatment).[1] Assessments can include visual injury ratings (on a scale of 0% = no effect to 100% = complete death) and plant biomass (fresh or dry weight) measurements.[1]

-

Data Analysis: Analyze the dose-response data using appropriate statistical models (e.g., log-logistic regression) to determine the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) or LD₅₀ (the lethal dose for 50% of the population).

Uptake, Translocation, and Metabolism Studies Using Radiolabeled Herbicides

This protocol describes the use of ¹⁴C-labeled imidazolinones to trace their movement and breakdown within plants.

Methodology:

-

Plant Preparation: Grow plants to the appropriate stage as described in the whole-plant bioassay.

-

Radiolabeled Herbicide Application: Prepare a treatment solution containing the commercial formulation of the imidazolinone herbicide, any required adjuvants, and a known amount of the ¹⁴C-labeled herbicide.[26]

-

Application: Apply a small, precise volume (e.g., 1-10 µL) of the radiolabeled solution to a specific location on a single leaf of each plant using a microsyringe.[26]

-

Harvesting: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).

-

Uptake Measurement: At each harvest, wash the treated leaf with a solution (e.g., water:acetone mix) to remove unabsorbed herbicide from the leaf surface. Analyze the radioactivity in the leaf wash using a liquid scintillation counter (LSC). The amount of herbicide absorbed is the total applied radioactivity minus the radioactivity recovered in the wash.

-

Translocation Analysis:

-

Autoradiography: Press the harvested plant flat and expose it to a phosphor screen or X-ray film. The emitted radiation from the ¹⁴C will create an image showing the distribution of the herbicide throughout the plant.[27]

-

Combustion Analysis: Dissect the plant into different parts (e.g., treated leaf, leaves above treated leaf, leaves below treated leaf, stem, roots). Combust each plant part in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC. This provides a quantitative measure of how much herbicide translocated to each plant part.[28]

-

-

Metabolism Analysis: Extract compounds from plant tissues and use techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent herbicide and its metabolites.[29]

Caption: Workflow for a radiolabeled herbicide study.

Conclusion

Imidazolinone herbicides remain a critical tool in modern weed management. Their specific mode of action, inhibiting the AHAS enzyme, provides effective control over a wide range of weed species with favorable toxicological profiles for non-plant organisms. A thorough understanding of their physicochemical properties is essential for predicting their environmental behavior and optimizing their use to maximize efficacy while minimizing off-target effects. The experimental protocols detailed in this guide provide a framework for the continued research and development of this important class of herbicides.

References

- 1. cambridge.org [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. Imazethapyr | C15H19N3O3 | CID 54740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mass.gov [mass.gov]

- 9. mass.gov [mass.gov]

- 10. invasive.org [invasive.org]

- 11. Imazapic | C14H17N3O3 | CID 91770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Imazamox | C15H19N3O4 | CID 86137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Imazaquin | C17H17N3O3 | CID 54739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. para-Imazamethabenz methyl | C16H20N2O3 | CID 54744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. meta-Imazamethabenz methyl | C16H20N2O3 | CID 94654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. invasive.org [invasive.org]

- 17. Imazethapyr Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]

- 18. apvma.gov.au [apvma.gov.au]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. EXTOXNET PIP - IMAZAQUIN [extoxnet.orst.edu]

- 21. Imazapyr - Wikipedia [en.wikipedia.org]

- 22. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]

- 23. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]

- 24. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

- 25. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scielo.br [scielo.br]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acetohydroxyacid Synthase (AHAS) Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine.[1][2] This pathway is essential for plants, bacteria, and fungi, but absent in animals, making AHAS an ideal target for the development of herbicides and antimicrobial agents.[1][2] This guide provides a comprehensive overview of the AHAS inhibition pathway, detailing the enzyme's mechanism, the various classes of inhibitors, their modes of action, and the downstream consequences of inhibition. Furthermore, it presents a compilation of quantitative inhibition data, detailed experimental protocols for studying AHAS, and visual diagrams of the key pathways and workflows.

The Acetohydroxyacid Synthase (AHAS) Enzyme

Function and Catalytic Mechanism

AHAS catalyzes the initial step in the biosynthesis of BCAAs. Specifically, it facilitates the condensation of two molecules of pyruvate (B1213749) to form 2-acetolactate, or one molecule of pyruvate and one molecule of 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate.[1][2] This enzymatic reaction is dependent on three essential cofactors: thiamine (B1217682) diphosphate (B83284) (ThDP), flavin adenine (B156593) dinucleotide (FAD), and a divalent metal ion, typically Mg²⁺.[1]

The catalytic cycle begins with the decarboxylation of pyruvate, leading to the formation of a hydroxyethyl-ThDP intermediate. This intermediate then attacks a second ketoacid substrate (either another pyruvate or 2-ketobutyrate) to form the final product and regenerate the ThDP cofactor.

dot

AHAS as a Drug and Herbicide Target

The absence of the BCAA synthesis pathway in animals makes AHAS an attractive target for selective toxicity.[1][2] Inhibition of this enzyme leads to a deficiency in essential amino acids, ultimately causing cessation of growth and death in the affected organisms. This principle has been successfully exploited in the development of a wide range of commercial herbicides.[1] More recently, the potential of AHAS inhibitors as antifungal and antibacterial agents is being actively explored.

Classes and Mechanisms of AHAS Inhibitors

Several distinct chemical classes of AHAS inhibitors have been developed, primarily as herbicides. These include the sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinyl-benzoates (PYBs), and sulfonylamino-carbonyl-triazolinones (SCTs).[1]

Competitive Inhibition and Beyond

While these inhibitors are not structural analogs of the enzyme's substrates, they bind to a channel leading to the active site, thereby blocking substrate access.[3] However, the mechanism of inhibition is more complex than simple competitive binding. Many AHAS inhibitors exhibit a phenomenon known as "slow-binding" or "accumulative" inhibition.[4] This involves a time-dependent increase in the potency of inhibition, which is attributed to conformational changes in the enzyme upon inhibitor binding and, in some cases, oxidative inactivation and modification of the ThDP cofactor.[2][4]

dot

Quantitative Analysis of AHAS Inhibitors

The potency of AHAS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize publicly available data for various inhibitors across different species.

Table 1: Inhibition Constants (Ki) of Various Herbicides against AHAS

| Herbicide Class | Herbicide | Organism | Ki (nM) | Reference |

| Sulfonylurea | Chlorimuron ethyl | Arabidopsis thaliana | 74.7 ± 6.1 | [1] |

| Flumetsulam | Arabidopsis thaliana | 1850 | [5] | |

| Imidazolinone | Imazaquin | Arabidopsis thaliana | 3000 | [1] |

| Triazolopyrimidine | Penoxsulam | Aspergillus fumigatus | 1.8 ± 0.9 | [6] |

| Metosulam | Aspergillus fumigatus | 1.4 ± 0.2 | [6] | |

| Pyrimidinyl-benzoate | Bispyribac | Arabidopsis thaliana | 40.9 ± 6.1 | [1] |

| Triazolopyrimidine-2-sulfonamide | Compound 3d | Arabidopsis thaliana | 1610 | [5] |

| Compound 8h | Arabidopsis thaliana | 1290 | [5] |

Table 2: IC50 Values of Various Herbicides against AHAS

| Herbicide Class | Herbicide | Organism/Assay Condition | IC50 (µM) | Reference |

| Sulfonylurea | Sulfometuron | Lolium rigidum (Susceptible) | 0.0075 | [3] |

| Sulfometuron | Lolium rigidum (Resistant) | >10 | [3] | |

| Imidazolinone | Imazamox | Cicer arietinum (WT) | 21.04 (g a.i. ha⁻¹) | [7] |

| Imazamox | Cicer arietinum (Resistant) | 53.46 (g a.i. ha⁻¹) | [7] | |

| Imazapic | Cicer arietinum (WT) | 18.50 (g a.i. ha⁻¹) | [7] | |

| Imazapic | Cicer arietinum (Resistant) | 121.24 (g a.i. ha⁻¹) | [7] | |

| Imazapyr | Cicer arietinum (WT) | 29.11 (g a.i. ha⁻¹) | [7] | |

| Imazapyr | Cicer arietinum (Resistant) | 109.62 (g a.i. ha⁻¹) | [7] |

Experimental Protocols

Heterologous Expression and Purification of Recombinant AHAS

A common method for obtaining sufficient quantities of AHAS for in vitro studies is through heterologous expression in Escherichia coli.

dot

References

- 1. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the mechanism of inhibition of AHAS by herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. pnas.org [pnas.org]

- 5. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Mutation in the Acetohydroxyacid Synthase (AHAS), Gene Confers Imidazolinone Resistance in Chickpea Cicer arietinum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Amino-2,3-dimethylbutyramide from AC-94149: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-2,3-dimethylbutyramide (B41022), a key intermediate in the production of various agrochemicals and pharmaceuticals. The synthesis originates from AC-94149, also known as 2-Amino-2,3-dimethylbutyronitrile (ADBN). Two primary synthetic routes are detailed: a chemical hydrolysis method and a more environmentally benign enzymatic approach.

Introduction

2-Amino-2,3-dimethylbutyramide is a crucial building block, notably in the synthesis of imidazolinone herbicides.[1][2] The conversion of its precursor, 2-Amino-2,3-dimethylbutyronitrile (this compound), involves the hydration of a nitrile group to a primary amide. While traditional chemical methods employing strong acids or bases are effective, they often necessitate harsh reaction conditions.[2][3] Biocatalytic methods using nitrile hydratase enzymes have emerged as a promising alternative, offering milder conditions and high selectivity.[1][2][4] This guide presents protocols for both approaches to accommodate various research and development needs.

Data Presentation

Table 1: Comparison of Chemical and Enzymatic Synthesis Methods

| Parameter | Chemical Synthesis (Sulfuric Acid) | Enzymatic Synthesis (Rhodococcus boritolerans) | Enzymatic Synthesis (Nocardia globerula) |

| Starting Material | (-)-2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyronitrile |

| Key Reagent/Catalyst | Concentrated Sulfuric Acid | Whole cells of Rhodococcus boritolerans CCTCC M 208108 | Whole cells of Nocardia globerula CCTCC No:M209214 |

| Reaction Temperature | 0°C to 100°C | 10°C | 20 - 40°C |

| Reaction pH | Strongly Acidic, then Basic | Alkaline (up to 9.3) | 6.0 - 10.0 |

| Reaction System | Homogeneous | Aqueous or Biphasic (n-hexane/water) | Aqueous or various buffer systems |

| Reported Yield | 81.7%[3] | up to 91%[4] | >95% (conversion)[3] |

| Product Concentration | Not specified | up to 50 g/L[4] | 0.133 M (in one example)[3] |

| Key Advantages | Established chemical method | Mild conditions, high yield, catalyst reusable[4] | High conversion rate, environmentally friendly[3] |

| Key Disadvantages | Harsh conditions, waste generation[2][3] | Potential cyanide inhibition[4] | Substrate and product inhibition can occur |

Experimental Protocols

Protocol 1: Chemical Synthesis via Acid-Catalyzed Hydrolysis

This protocol is based on the method described in US Patent 6,339,158.[3]

Materials:

-

(-)-2-Amino-2,3-dimethylbutyronitrile (this compound)

-

Concentrated Sulfuric Acid

-

Concentrated Ammonium (B1175870) Hydroxide (B78521)

-

Methylene (B1212753) Chloride

-

Hexane

-

Ice-acetone bath

-

Reaction flask with stirring and temperature control

-

Extraction Funnel

-

Rotary evaporator

Procedure:

-

Cool 29.7 ml of concentrated sulfuric acid in a reaction flask using an ice-acetone bath with continuous stirring.

-

Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature does not exceed 25°C.

-

After the addition is complete, gradually raise the temperature of the reaction mixture to 100°C and maintain it for one hour.

-

Cool the mixture back down using an ice-acetone bath.

-

Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture. Control the addition rate to keep the temperature below 75°C.

-

Extract the product from the aqueous mixture five times using methylene chloride.

-

Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate using a rotary evaporator to obtain the crude product.

-

Recrystallize the solid product from a methylene chloride-hexane solvent system to yield purified (+)-2-Amino-2,3-dimethylbutyramide.[5]

Protocol 2: Enzymatic Synthesis using Whole-Cell Biocatalyst

This protocol is a generalized procedure based on studies using Rhodococcus boritolerans and Nocardia globerula.[3][4][6]

Materials:

-

2-Amino-2,3-dimethylbutyronitrile (this compound)

-

Whole-cell catalyst (e.g., Rhodococcus boritolerans CCTCC M 208108 or Nocardia globerula CCTCC No:M209214)

-

Buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl, pH 6.0-10.0)[7]

-

Organic solvent for biphasic system (e.g., n-hexane, optional)[4]

-

Bioreactor or stirred-tank reactor with temperature and pH control

-

Centrifuge

Procedure:

-

Catalyst Preparation: Cultivate the selected microbial strain (e.g., Nocardia globerula) in a suitable growth medium to produce nitrile hydratase. Harvest the cells by centrifugation and wash them with a buffer solution. The resulting wet cell paste is the whole-cell biocatalyst.[6]

-

Reaction Setup (Aqueous System): Suspend the prepared wet cells in a buffer solution (pH 6.0 - 10.0) within the bioreactor. The cell concentration can range from 5 to 50 g/L (wet weight).[7]

-

Reaction Setup (Biphasic System): For a biphasic system, use a mixture of an aqueous buffer and an organic solvent (e.g., 30/70 v/v n-hexane/water).[4] This can help reduce substrate and product inhibition.

-

Substrate Addition: Add 2-Amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[7] For fed-batch reactions, incrementally add the substrate to maintain a low concentration and avoid enzyme inhibition.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 10°C to overcome cyanide inhibition, or 20-40°C for other strains) with constant stirring.[4][7]

-

Monitoring and Completion: Monitor the conversion of the nitrile to the amide using a suitable analytical method (e.g., GC or HPLC).

-

Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. The supernatant contains the dissolved product. The product can then be isolated and purified by extraction and crystallization.[7]

Mandatory Visualizations

Chemical Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]

- 4. Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-2,3-dimethylbutyramide synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]